molecular formula C15H10Cl2LiNO3 B15309060 Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate

Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate

Cat. No.: B15309060
M. Wt: 330.1 g/mol
InChI Key: KJPAOLSDJMILOX-UHFFFAOYSA-M
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Description

Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate is a lithium salt derived from a benzoic acid backbone substituted with a 2,4-dichlorobenzamido group at the 2-position and a methyl group at the 5-position. The compound’s structure combines aromatic chlorination and methyl substitution, which may influence its physicochemical properties, such as solubility, stability, and ionic behavior.

The lithium ion (Li⁺) in this compound is critical to its ionic characteristics. Shannon’s revised ionic radii data indicate that Li⁺ has an effective ionic radius of ~0.76 Å in six-fold coordination, a key factor in its lattice energy and solubility when paired with bulky anions .

Properties

Molecular Formula

C15H10Cl2LiNO3

Molecular Weight

330.1 g/mol

IUPAC Name

lithium;2-[(2,4-dichlorobenzoyl)amino]-5-methylbenzoate

InChI

InChI=1S/C15H11Cl2NO3.Li/c1-8-2-5-13(11(6-8)15(20)21)18-14(19)10-4-3-9(16)7-12(10)17;/h2-7H,1H3,(H,18,19)(H,20,21);/q;+1/p-1

InChI Key

KJPAOLSDJMILOX-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-methylbenzoic acid in the presence of a base such as lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,4-dichlorobenzoyl chloride} + \text{5-methylbenzoic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamido and methylbenzoate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues: Substituted Lithium Benzoates

Lithium benzoate derivatives vary widely based on substituents. Key comparisons include:

Compound Name Molecular Formula Key Substituents Ionic Radius (Li⁺) Predicted Solubility (Water) Stability Notes
Lithium benzoate C₇H₅LiO₂ None ~0.76 Å Moderate Hygroscopic, moderate stability
Lithium 4-methylbenzoate C₈H₇LiO₂ Methyl (4-position) ~0.76 Å Low Increased lipophilicity
Lithium 2-(2,4-dichlorobenzamido)-5-methylbenzoate C₁₅H₁₀Cl₂LiNO₃ Dichlorobenzamido, methyl ~0.76 Å Very low High thermal/chemical stability

Key Findings :

  • The dichlorobenzamido group in the target compound introduces steric hindrance and electron-withdrawing effects, reducing water solubility compared to unsubstituted lithium benzoate. This aligns with trends observed in halogenated aromatic compounds, where Cl substituents decrease polarity .
  • The methyl group at the 5-position further enhances lipophilicity, making the compound more suitable for non-aqueous systems.

Key Findings :

  • The target compound’s bulky anion likely results in lower ionic conductivity than LiPF₆, limiting its utility in conventional batteries. However, its dichlorinated structure may improve thermal stability, a valuable trait in high-temperature applications .
  • Unlike LiPF₆, which is moisture-sensitive, the aromatic chloride groups may reduce hygroscopicity, though this requires experimental validation.

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